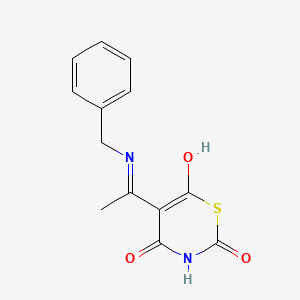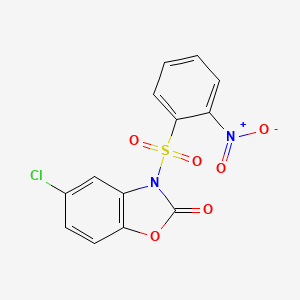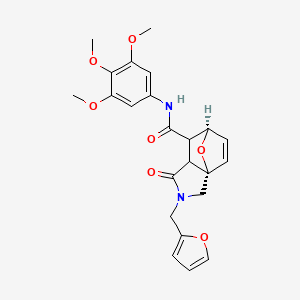
5-(N-benzylethanimidoyl)-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(N-benzylethanimidoyl)-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazine ring, a hydroxy group, and an imidoyl group attached to a benzyl moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(N-benzylethanimidoyl)-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a thiazine derivative with benzylamine in the presence of a suitable solvent such as ethanol. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, industrial production would require stringent quality control measures to meet regulatory standards.
化学反应分析
Types of Reactions
5-(N-benzylethanimidoyl)-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The imidoyl group can be reduced to form amines.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzyl derivatives.
科学研究应用
5-(N-benzylethanimidoyl)-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-(N-benzylethanimidoyl)-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, leading to its observed effects .
相似化合物的比较
Similar Compounds
3-(N-Benzylethanimidoyl)-4-hydroxy-2H-chromen-2-one: Shares a similar imidoyl group but has a chromenone ring instead of a thiazine ring.
(3S,5S)-3-[(1E)-N-Benzylethanimidoyl]-5-methyl-2,4(3H,5H)-furandione: Contains a furandione ring and a similar imidoyl group.
4,6-bis[(1E)-N-benzylethanimidoyl] benzene-1,3-diol: Features two imidoyl groups attached to a benzene ring.
Uniqueness
5-(N-benzylethanimidoyl)-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione is unique due to its thiazine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, setting it apart from other similar compounds.
属性
分子式 |
C13H12N2O3S |
|---|---|
分子量 |
276.31 g/mol |
IUPAC 名称 |
5-(N-benzyl-C-methylcarbonimidoyl)-6-hydroxy-1,3-thiazine-2,4-dione |
InChI |
InChI=1S/C13H12N2O3S/c1-8(14-7-9-5-3-2-4-6-9)10-11(16)15-13(18)19-12(10)17/h2-6,17H,7H2,1H3,(H,15,16,18) |
InChI 键 |
LWVMPSYSEZBFRI-UHFFFAOYSA-N |
规范 SMILES |
CC(=NCC1=CC=CC=C1)C2=C(SC(=O)NC2=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{4-[(3-oxo-1-piperazinyl)carbonyl]phenyl}-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide](/img/structure/B15283595.png)
![N-[2-(1H-indol-3-yl)ethyl]-3-oxo-2-(2-phenylethyl)-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide](/img/structure/B15283604.png)

![Ethyl 4-{[2-(4-hydroxyphenyl)-5,7-dimethylimidazo[1,2-a]pyrimidin-3-yl]amino}benzoate](/img/structure/B15283610.png)
![N-{2-chloro-4-[(3-phenylpropanoyl)amino]phenyl}-2-furamide](/img/structure/B15283614.png)
![2-[3-(1H-tetraazol-1-yl)propanoyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B15283622.png)
![2-{[(4-fluorophenyl)sulfonyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B15283625.png)
![5-(pyridin-3-yl)-N-[5-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-3-carboxamide](/img/structure/B15283627.png)
![4-tert-butyl-N-{4-[N-(phenylacetyl)ethanehydrazonoyl]phenyl}benzenesulfonamide](/img/structure/B15283639.png)
![2-[4-(2,3-Dichlorophenoxy)-2-quinazolinyl]phenol](/img/structure/B15283641.png)
![1-[(4-fluorophenyl)sulfonyl]-N-{1-methyl-2-oxo-2-[(2-pyridinylmethyl)amino]ethyl}-3-piperidinecarboxamide](/img/structure/B15283643.png)
![3-{[3-Ethoxy-4-(2-hydroxyethoxy)benzyl]amino}-2-methylbenzoic acid](/img/structure/B15283648.png)

![2-[1,1'-biphenyl]-4-yl-N-ethyl-N-phenylacetamide](/img/structure/B15283676.png)
